Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

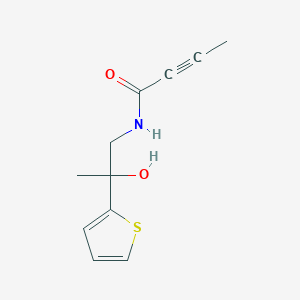

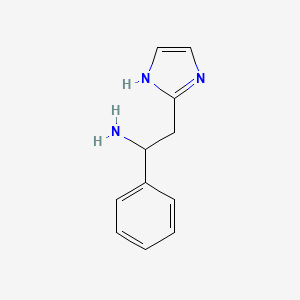

Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate is an organic compound with the chemical formula C11H11NO5 . It belongs to the family of benzofuran-based compounds.

Synthesis Analysis

The synthesis of this compound involves treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring attached to a nitro group and an ethyl ester group . The IUPAC name for this compound is ethyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 237.21 . The compound’s appearance, melting point, boiling point, and density are not available . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 359.7±22.0 °C at 760 mmHg, and a flash point of 171.3±22.3 °C .

Scientific Research Applications

Corrosion Inhibition

Pyranpyrazole derivatives, which share a similar structural motif with Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate, have been studied for their corrosion inhibition properties on mild steel, which is crucial for industrial applications like the pickling process. These compounds have shown high efficiency, with one derivative achieving up to 98.8% efficiency at 100 mg/L concentration. The studies involve gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) analyses, alongside surface morphology examinations using scanning electron microscopy (SEM) and atomic force microscopy (AFM) (Dohare et al., 2017).

Crystal Structure Analysis

Research on the crystal structures of compounds related to this compound, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, has been conducted. These studies provide insights into the molecular arrangements and interactions, which are essential for understanding the properties and potential applications of these compounds. The role of hydrogen bonds in crystal packing and the structural characteristics are explored through single-crystal X-ray diffraction techniques (Yeong et al., 2018).

Biological Activity Studies

Compounds structurally related to this compound have been synthesized and evaluated for their biological activities. For instance, novel ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their oxidative derivatives were tested against various human tumor cell lines, revealing specificity towards certain cell types. This research highlights the potential of these compounds in developing new therapeutic agents (Klimova et al., 2012).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of benzothiophenes as anti-inflammatory and analgesic agents showcase the chemical versatility and potential medicinal applications of compounds related to this compound. These studies involve the development of efficient synthetic methodologies and the assessment of biological activities, providing a foundation for future drug development (Fakhr et al., 2009).

Safety and Hazards

The safety information for Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate includes hazard statements H315-H319-H335, which indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305 P351 P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name |

ethyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-5,10H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAALXFOGNROGJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(O1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2851686.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2851687.png)

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2851689.png)

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2851691.png)

![1-Bromo-2-[(2-methoxyethyl)thio]benzene](/img/structure/B2851694.png)

![N-cyclopentyl-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2851699.png)

![6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2851701.png)

![3-[(2-Methylphenyl)methoxy]aniline](/img/structure/B2851702.png)

![N-(3-chlorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2851703.png)

![3-Fluorosulfonyloxy-5-[methyl-(3-methylcyclohexyl)carbamoyl]pyridine](/img/structure/B2851705.png)